molecular formula C6H6BrF3N2 B1376708 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1343062-63-4

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B1376708
CAS No.: 1343062-63-4
M. Wt: 243.02 g/mol
InChI Key: LQEUMDCDRJXBAC-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6BrF3N2 It is a pyrazole derivative that contains a bromine atom and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole derivative, while a coupling reaction with a boronic acid would yield a biaryl derivative.

Scientific Research Applications

4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the trifluoropropyl group, making it less lipophilic and potentially less bioactive.

    1-(3,3,3-Trifluoropropyl)-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with the bromine atom in a different position, potentially altering its reactivity and biological activity.

Uniqueness

4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the presence of both a bromine atom and a trifluoropropyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-bromo-1-(3,3,3-trifluoropropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUMDCDRJXBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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